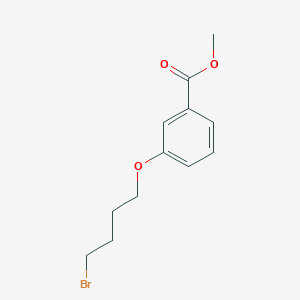

Methyl 3-(4-bromobutoxy)benzoate

Description

Contextualization of Functionalized Organic Molecules in Advanced Chemical Research

The development of modern society is intrinsically linked to advancements in chemical research, particularly in the field of organic synthesis. The ability to construct complex, functionalized organic molecules is a cornerstone of progress in medicine, materials science, and various technological fields. mdpi.combirmingham.ac.uk These molecules, often characterized by intricate arrangements of atoms and specific functional groups, serve as the foundation for new pharmaceuticals, advanced polymers, and innovative materials with tailored properties. mdpi.comsimply.science The process of drug discovery, for instance, is heavily reliant on the synthesis of diverse molecular scaffolds to identify and optimize compounds with therapeutic potential. birmingham.ac.uknih.gov Similarly, the creation of advanced materials for applications ranging from drug delivery to energy storage hinges on the precise design and synthesis of functional organic components. birmingham.ac.uk

Significance of Aryl Esters and ω-Haloalkoxy Moieties in Contemporary Organic Transformations

Within the vast landscape of organic chemistry, aryl esters and molecules containing ω-haloalkoxy moieties hold significant importance due to their versatile reactivity. Aryl esters, a class of esters derived from phenols and aromatic carboxylic acids, are prevalent in both natural products and synthetic compounds. numberanalytics.comsolubilityofthings.com Their ester functionality can undergo a variety of transformations, including hydrolysis to regenerate the constituent acid and alcohol, or reaction with nucleophiles to form new derivatives. numberanalytics.comlibretexts.org This reactivity makes them valuable intermediates in multistep synthetic sequences. solubilityofthings.com

The ω-haloalkoxy group, a hydrocarbon chain with a halogen atom at one end and an ether linkage at the other, provides a reactive handle for introducing new functionalities. The terminal halogen atom is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This bifunctional nature, possessing both an ether linkage and a reactive halide, makes molecules containing this moiety highly valuable as linkers or building blocks in the construction of more complex molecular architectures.

Research Rationale and Scope: Investigating Methyl 3-(4-bromobutoxy)benzoate as a Strategic Synthon

This compound emerges as a molecule of interest by combining the key features of an aryl ester and an ω-haloalkoxy side chain. Its structure, featuring a methyl benzoate (B1203000) core functionalized with a 4-bromobutoxy group at the meta-position, presents two distinct reactive sites. This dual functionality makes it a strategic synthon—a molecular building block—for the synthesis of a wide array of more complex derivatives. The ester group can be manipulated through reactions common to benzoates, while the terminal bromine on the butoxy chain offers a site for nucleophilic attack, enabling chain extension or the introduction of diverse functional groups.

The investigation into the synthesis and reactivity of this compound is driven by its potential to serve as a versatile precursor in various synthetic endeavors, including the development of novel pharmaceutical agents and functional materials. Understanding its chemical behavior is key to unlocking its full potential as a strategic tool in the organic chemist's arsenal.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 486396-41-2 sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₅BrO₃ |

| InChI Key | SAIREJQHCVPLLS-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-bromobutoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIREJQHCVPLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 4 Bromobutoxy Benzoate

Retrosynthetic Analysis of Methyl 3-(4-bromobutoxy)benzoate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in The analysis for this compound reveals two primary disconnection points.

Identification of Key Disconnections and Precursor Fragments

The structure of this compound features two key functional groups: a methyl ester and an aryl ether with a terminal bromide. The most logical disconnections involve the C-O bonds of the ester and ether linkages.

Disconnection of the Ether Linkage (C-O Bond): This is the most common and direct approach. Breaking the bond between the phenolic oxygen and the butoxy chain leads to two primary precursor fragments: Methyl 3-hydroxybenzoate and a four-carbon electrophile, such as 1,4-dibromobutane (B41627) . This disconnection simplifies the synthesis to a classic etherification reaction.

Disconnection of the Ester Linkage (C-O Bond): While less common for this specific target, disconnecting the methyl ester group would lead to 3-(4-bromobutoxy)benzoic acid and methanol (B129727). The subsequent esterification is typically straightforward. However, the synthesis of the 3-(4-bromobutoxy)benzoic acid precursor would still likely rely on the etherification of a 3-hydroxybenzoic acid derivative.

Based on this analysis, the most efficient synthetic strategy originates from the disconnection of the ether bond, identifying Methyl 3-hydroxybenzoate and 1,4-dibromobutane as the key starting materials.

Considerations for Chemo- and Regioselectivity in Fragment Coupling

The coupling of Methyl 3-hydroxybenzoate and 1,4-dibromobutane via a Williamson ether synthesis requires careful control to ensure both chemo- and regioselectivity. masterorganicchemistry.com

Chemoselectivity: The primary challenge is to achieve mono-O-alkylation of the phenolic hydroxyl group without further reaction at the other end of the dibromoalkane. Since both ends of 1,4-dibromobutane are reactive, there is a possibility of a second molecule of Methyl 3-hydroxybenzoate reacting to form a diether byproduct. To favor mono-alkylation, a molar excess of 1,4-dibromobutane is typically employed.

Regioselectivity: Methyl 3-hydroxybenzoate has two potential sites for O-alkylation: the phenolic hydroxyl group and the carbonyl oxygen of the ester. However, the phenolic hydroxyl group is significantly more acidic and therefore more readily deprotonated to form a nucleophilic phenoxide ion. The ester group is generally unreactive under the basic conditions used for Williamson ether synthesis, ensuring high regioselectivity for the desired ether linkage.

Esterification and Etherification Strategies for the Benzoate (B1203000) Core and Butoxy Linkage

The construction of the target molecule hinges on the effective formation of the ester and ether functionalities.

Direct Alkylation of Methyl 3-Hydroxybenzoate with ω-Dibromoalkanes

The most direct route to this compound involves the alkylation of Methyl 3-hydroxybenzoate with 1,4-dibromobutane. This reaction is a classic example of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.com

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Common bases and solvent systems include:

| Base | Solvent | Typical Reaction Conditions |

| Potassium carbonate (K₂CO₃) | Acetone or Dimethylformamide (DMF) | Reflux |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) or DMF | Room temperature to gentle heating |

| Sodium hydroxide (B78521) (NaOH) | Water/Organic biphasic system with a phase-transfer catalyst | Varies |

A study on the synthesis of a similar compound, Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, utilized potassium carbonate in DMF with heating, achieving a high yield. mdpi.comnih.gov To favor the desired mono-alkylation product and minimize the formation of the bis-ether byproduct, a significant excess of 1,4-dibromobutane is generally used.

Alternative Synthetic Routes to the 3-Substituted Benzoate Moiety

While direct alkylation is the most common approach, alternative strategies can be employed to construct the 3-substituted benzoate core.

One alternative is the Mitsunobu reaction . rsc.orgorganic-chemistry.org This reaction allows for the formation of an ether linkage from an alcohol and a pronucleophile (in this case, the phenolic hydroxyl group) under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org This method could involve the reaction of Methyl 3-hydroxybenzoate with 4-bromobutan-1-ol. A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol in this case. organic-chemistry.org

Another approach involves synthesizing the ether linkage first and then forming the methyl ester. This would start with the alkylation of 3-hydroxybenzoic acid with 1,4-dibromobutane to yield 3-(4-bromobutoxy)benzoic acid. This intermediate can then be esterified using standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

Bromination Techniques for Alkyl Chain Functionalization

An alternative synthetic pathway involves first attaching a hydroxybutoxy chain to the methyl 3-hydroxybenzoate core, followed by the conversion of the terminal hydroxyl group to a bromide. The precursor for this route would be Methyl 3-(4-hydroxybutoxy)benzoate.

The conversion of a primary alcohol to an alkyl bromide in the presence of an ester functional group can be achieved using several established methods that are compatible with the ester moiety.

Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which is efficient for primary alcohols. manac-inc.co.jporgosolver.combyjus.com The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane, often at low temperatures to control reactivity.

Appel Reaction: The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄), to convert alcohols to alkyl bromides. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is known for its mild conditions and high yields, proceeding with inversion of stereochemistry via an Sₙ2 mechanism. alfa-chemistry.com It is generally compatible with a wide range of functional groups, including esters.

Below is a comparison of these two common bromination methods:

| Reagent System | Mechanism | Advantages | Considerations |

| PBr₃ | Sₙ2 | High yields for primary alcohols, readily available reagent. | The reaction can be vigorous and produces HBr as a byproduct. |

| PPh₃ / CBr₄ (Appel) | Sₙ2 | Mild reaction conditions, high yields, good functional group tolerance. | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification. |

Selective Bromination Methods and Reagent Selection

The conversion of a primary alcohol, such as in a precursor like Methyl 3-(4-hydroxybutoxy)benzoate, to the corresponding alkyl bromide is a critical step that demands high selectivity to avoid unwanted side reactions. The choice of brominating agent is paramount and is dictated by the need to favor a specific reaction mechanism that ensures the integrity of the rest of the molecule, including the ester and aromatic functionalities. The most effective methods utilize reagents that promote a bimolecular nucleophilic substitution (SN2) pathway.

Common reagents for this transformation include Phosphorus tribromide (PBr₃) and the combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), known as the Appel reaction.

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. byjus.com The reaction mechanism involves the initial activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, transforming it into an excellent leaving group (a dibromophosphite ester). vedantu.commasterorganicchemistry.com A bromide ion, displaced during this activation step, then acts as a nucleophile, attacking the carbon atom in a classic SN2 fashion. byjus.comvedantu.com This backside attack results in an inversion of configuration if the carbon is a stereocenter and reliably produces the desired alkyl bromide. masterorganicchemistry.com

Appel Reaction (PPh₃/CBr₄): The Appel reaction provides a mild and nearly neutral set of conditions for the conversion, which is particularly useful for substrates sensitive to acidic environments. alfa-chemistry.com The reaction begins with the formation of a phosphonium salt from PPh₃ and CBr₄. wikipedia.org The alcohol then reacts to form an oxyphosphonium intermediate, which is subsequently displaced by a bromide ion via an SN2 mechanism. alfa-chemistry.com A major driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org

Other reagents, such as Thionyl bromide (SOBr₂), can also be used, but it is significantly more reactive and less commonly employed. commonorganicchemistry.com

| Reagent | Typical Conditions | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Anhydrous ether or CH₂Cl₂, 0 °C to RT | SN2 | High yields, avoids carbocation rearrangements. byjus.com | Reacts with water, can be corrosive. |

| PPh₃ / CBr₄ (Appel Reaction) | CH₂Cl₂ or ACN, 0 °C to RT | SN2 | Mild, neutral conditions, suitable for sensitive substrates. alfa-chemistry.com | Stoichiometric amounts of triphenylphosphine oxide byproduct are produced, which can complicate purification. rsc.org |

| Thionyl Bromide (SOBr₂) | Anhydrous conditions | SNi or SN2 | Gaseous byproducts (SO₂, HBr) can be easily removed. | Highly reactive, less frequently used than PBr₃. commonorganicchemistry.com Cannot be used with pyridine. commonorganicchemistry.com |

Control of Positional Isomerism in Alkyl Halide Formation

Control of positional isomerism is crucial for ensuring that the bromine atom is located exclusively at the terminal (C4) position of the butoxy chain. The formation of isomeric alkyl halides, such as a secondary bromide, is prevented by selecting reaction conditions that strictly follow an SN2 mechanism and avoid the formation of carbocation intermediates, which are prone to rearrangement.

In the synthesis of this compound from its corresponding primary alcohol precursor, an SN1 pathway would involve the formation of a primary carbocation. This species is highly unstable and would readily undergo a hydride shift to form a more stable secondary carbocation, leading to the undesired secondary alkyl bromide isomer.

Reagents like PBr₃ and those used in the Appel reaction are specifically chosen because they facilitate an SN2 reaction. byjus.comcommonorganicchemistry.com In the SN2 mechanism, the nucleophile (bromide ion) attacks the carbon atom at the same time as the leaving group departs. wikipedia.org This concerted, single-step process does not involve a discrete carbocation intermediate. wikipedia.org Consequently, there is no opportunity for skeletal or hydride rearrangements to occur, ensuring that the bromine is attached precisely to the carbon atom that originally bore the hydroxyl group. This mechanistic control is the cornerstone of achieving high regioselectivity in the synthesis of primary alkyl halides like the target compound.

Optimization of Reaction Parameters for Enhanced Efficiency and Yield

The synthesis of the ether linkage in this compound, typically achieved via the Williamson ether synthesis, requires careful optimization of reaction parameters. This O-alkylation reaction involves the nucleophilic substitution of a halide on an alkyl chain by a phenoxide ion. Efficiency and yield are highly dependent on the catalytic system, solvent, and other reaction conditions.

Investigation of Catalytic Systems and Promoters in Alkylation Reactions

The Williamson ether synthesis often involves a reaction between two phases: a solid or aqueous phase containing the deprotonated phenol (phenoxide) and an organic phase containing the alkyl halide. theaic.org The rate of reaction can be significantly hindered by the low solubility of the phenoxide salt in the organic solvent. To overcome this, phase-transfer catalysts (PTCs) are widely employed. theaic.org

PTCs are typically quaternary ammonium or phosphonium salts, such as Tetrabutylammonium bromide (TBAB). theaic.org These catalysts possess a lipophilic exterior and a charged, hydrophilic core. They function by forming an ion pair with the phenoxide anion. This new, larger ion pair has significantly improved solubility in the organic phase, allowing it to be transported from the solid/aqueous interface into the bulk organic phase where it can react with the alkyl halide. theaic.org After the reaction, the catalyst cation returns to the aqueous/solid phase to repeat the cycle.

The use of a PTC offers several advantages:

Increased Reaction Rates: By facilitating the transport of the nucleophile into the organic phase, the reaction rate is dramatically increased.

Milder Conditions: Reactions can often be run at lower temperatures and with less vigorous mixing.

Improved Yields: Higher conversions and fewer byproducts are typically observed. theaic.org

Solvent Flexibility: It can eliminate the need for expensive, anhydrous, or hazardous dipolar aprotic solvents. theaic.org

| Parameter | Without PTC | With PTC (e.g., TBAB) |

|---|---|---|

| Reaction Rate | Slow, limited by phase boundary | Significantly faster |

| Reaction Temperature | Often requires high temperatures | Can be performed at lower temperatures |

| Solvent Requirement | Often requires polar aprotic solvents (e.g., DMF) | Can be performed in less expensive, biphasic systems |

| Typical Yield | Moderate to good | Good to excellent theaic.org |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of chemical compounds is essential for developing sustainable and environmentally responsible processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Maximizing Atom Economy in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. It provides a more insightful metric of efficiency than chemical yield alone, as a reaction can have a 100% yield but still generate a significant amount of waste in the form of byproducts.

The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound via a Williamson ether synthesis route, we can analyze the atom economy of the key ether-forming step. A plausible route involves the reaction of Methyl 3-hydroxybenzoate with 1,4-dibromobutane in the presence of a base like potassium carbonate (K₂CO₃).

Reaction: Methyl 3-hydroxybenzoate + 1,4-Dibromobutane + K₂CO₃ → this compound + KBr + KHCO₃

In this calculation, we consider the reactants that are transformed in the reaction. The base is a necessary reagent for the transformation.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | Reactant |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.92 | Reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant (Base) |

| Sum of Reactant MWs | 506.28 | ||

| This compound | C₁₂H₁₅BrO₃ | 303.15 | Desired Product |

| Percent Atom Economy | (303.15 / 506.28) x 100 = 59.88% |

Utilization of Greener Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Williamson ether syntheses often employ volatile and potentially hazardous organic solvents such as dimethylformamide (DMF), acetonitrile, or chlorinated hydrocarbons. These solvents, while effective in dissolving reactants and facilitating the reaction, pose risks to human health and the environment. Consequently, significant research has been directed towards identifying and implementing greener solvent alternatives.

Greener solvents are characterized by their low toxicity, biodegradability, derivation from renewable resources, and low volatility. In the context of synthesizing this compound, several classes of greener solvents and reaction media present viable alternatives to conventional options. These include water, bio-derived solvents, and solvent-free systems.

Water as a Reaction Medium: Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While the reactants for the synthesis of this compound have limited water solubility, techniques such as phase-transfer catalysis (PTC) can overcome this limitation. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide reactant from an aqueous phase to an organic phase (or the molten alkyl halide), enabling the reaction to proceed efficiently. This approach can significantly reduce the reliance on large volumes of organic solvents.

Bio-derived Solvents: Solvents derived from renewable biomass sources are gaining traction as sustainable alternatives. For instance, Cyrene (dihydrolevoglucosenone), which is produced from cellulose, has emerged as a promising bio-based substitute for polar apathetic solvents like DMF. Its physical properties make it suitable for a range of organic reactions, including nucleophilic substitutions. The use of such solvents can substantially lower the carbon footprint of the synthesis.

Solvent-Free and Microwave-Assisted Reactions: An even more environmentally friendly approach is to conduct the reaction under solvent-free conditions. This can be achieved by heating a mixture of the reactants, often with a solid base and a phase-transfer catalyst. Microwave-assisted synthesis under solvent-free conditions is particularly effective, as it can dramatically reduce reaction times and energy consumption while often leading to higher product yields.

The following interactive data table illustrates a comparative analysis of different solvent systems for the Williamson ether synthesis of a model alkoxybenzoate, highlighting the potential benefits of greener alternatives.

| Solvent System | Reaction Time (hours) | Temperature (°C) | Yield (%) | Environmental/Safety Concerns |

| Dimethylformamide (DMF) | 6-8 | 80-100 | 85-95 | Toxic, high boiling point, difficult to recycle |

| Acetonitrile | 8-12 | 80 | 80-90 | Volatile, toxic |

| Water with PTC | 4-6 | 90 | 90-98 | Low toxicity, but requires catalyst and separation |

| Cyrene | 6-10 | 100 | 80-90 | Bio-derived, biodegradable, lower toxicity than DMF |

| Solvent-free (Microwave) | 0.25-0.5 | 120 | 92-98 | Minimal waste, energy efficient, rapid |

This data is representative and compiled from general principles of green chemistry applied to Williamson ether synthesis. Actual results may vary.

Strategies for Waste Minimization and By-product Reduction

Beyond the choice of solvent, a key focus of green chemistry is the minimization of waste and the reduction of by-products. The traditional Williamson ether synthesis, while generally efficient, can generate waste in the form of inorganic salts and potential by-products from side reactions.

Atom Economy and By-product Formation: The primary reaction for the synthesis of this compound involves the reaction of the sodium or potassium salt of Methyl 3-hydroxybenzoate with 1,4-dibromobutane. A common by-product is the formation of a diether, where a second molecule of the phenoxide reacts with the product. Another potential side reaction is the elimination of HBr from the bromoalkane under basic conditions.

To minimize these by-products, reaction conditions must be carefully controlled. Using a molar excess of 1,4-dibromobutane can favor the formation of the desired mono-ether product. However, this leads to a lower atom economy and the need to recycle the unreacted dibromoalkane.

Catalytic Approaches and Recyclability: The use of catalytic systems, particularly recyclable catalysts, is a cornerstone of waste minimization. In the context of this synthesis, phase-transfer catalysts are instrumental. While traditionally used in stoichiometric amounts, modern high-activity PTCs can be effective at very low loadings. Furthermore, immobilizing these catalysts on solid supports allows for their easy recovery and reuse, significantly reducing waste and cost.

Solvent-free approaches, as mentioned previously, inherently minimize waste by eliminating the need for solvent purchase, purification, and disposal.

Process Intensification: Techniques such as continuous flow chemistry can also contribute to waste minimization. Flow reactors offer better control over reaction parameters like temperature and stoichiometry, which can lead to higher selectivity and reduced by-product formation. They also allow for the integration of in-line purification, reducing the waste generated during work-up procedures.

The following interactive data table provides a comparison between a conventional batch synthesis and a greener, catalyst-focused approach for the synthesis of an alkoxybenzoate, illustrating the potential for waste reduction.

| Parameter | Conventional Batch Synthesis | Green Catalytic Synthesis |

| Catalyst | Stoichiometric base (e.g., NaH, K2CO3) | Catalytic base with recyclable PTC |

| Catalyst Loading | >100 mol% | 1-5 mol% |

| Solvent | Large volume of organic solvent | Minimal or no solvent |

| By-products | Higher potential for diether and elimination products | Improved selectivity due to controlled conditions |

| Waste Generated | Stoichiometric inorganic salts, used solvent | Significantly reduced salt waste, no solvent waste |

| Catalyst Recyclability | Not applicable | High (catalyst can be recovered and reused) |

This data is representative and compiled from general principles of green chemistry applied to Williamson ether synthesis. Actual results may vary.

By adopting these advanced methodologies, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green and efficient chemical manufacturing.

Elucidation of Reaction Mechanisms Involving Methyl 3 4 Bromobutoxy Benzoate

Mechanistic Pathways of Nucleophilic Substitution at the Bromobutoxy Moiety

The most prominent reaction site for nucleophilic attack is the electrophilic carbon atom bonded to the bromine atom in the butoxy side chain. The nature of the substrate, a primary alkyl halide, largely determines the preferred mechanistic pathway.

The substitution of the bromine atom in Methyl 3-(4-bromobutoxy)benzoate by a nucleophile can theoretically proceed via SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This mechanism is heavily favored for primary alkyl halides like the one present in the target molecule. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). libretexts.org The reaction proceeds with an inversion of stereochemistry at the reaction center, although the carbon in the 4-position of the butoxy chain is not a stereocenter in this specific molecule. Steric hindrance is a major factor; the accessibility of the primary carbon in the bromobutoxy chain minimizes steric hindrance, making it an ideal candidate for SN2 reactions. libretexts.org

The SN1 reaction , in contrast, is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. libretexts.org This mechanism is favored for tertiary and, to a lesser extent, secondary alkyl halides due to the stability of the resulting carbocation. For this compound, the formation of a primary carbocation on the butoxy chain would be highly energetically unfavorable, making the SN1 pathway extremely unlikely under typical conditions.

Elimination reactions , specifically the E2 (Elimination Bimolecular) pathway, are a potential competing process, especially in the presence of a strong, sterically hindered base. In an E2 reaction, a base would abstract a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr. Given that strong bases can also act as nucleophiles, a mixture of substitution and elimination products can sometimes be observed. However, for most applications involving this compound, such as its use as an intermediate in pharmaceutical synthesis, reaction conditions are typically chosen to favor SN2 substitution over elimination.

Table 1: Factors Favoring SN1 vs. SN2 Reactions at the Bromobutoxy Moiety

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary alkyl bromide strongly favors SN2 . libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Depends on the specific reaction, but strong nucleophiles are often used. |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., DMSO, acetone) | Solvent choice can be tailored to maximize the SN2 pathway. |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group for both mechanisms. |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | The reaction rate will be sensitive to nucleophile concentration. libretexts.org |

The presence of nucleophilic centers within the this compound molecule itself opens the possibility for intramolecular cyclization . The oxygen atoms of the ester group could theoretically act as internal nucleophiles. For example, the carbonyl oxygen could attack the electrophilic carbon of the bromobutoxy chain to form a seven-membered ring. However, such reactions are generally less favorable compared to reactions with external, more potent nucleophiles. The geometric constraints and the relatively lower nucleophilicity of the ester oxygen make this an unlikely pathway unless specifically promoted.

In practice, this compound is primarily used as an intermediate for intermolecular functionalization . A key example is its role in the synthesis of the antidepressant drug Vilazodone. In this synthesis, the compound reacts with a piperazine (B1678402) derivative in an intermolecular SN2 reaction, where the secondary amine of the piperazine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. zenodo.org This intermolecular pathway is kinetically and thermodynamically favored over potential intramolecular side reactions.

Reactivity Profile of the Methyl Ester Functional Group

The methyl ester group on the aromatic ring is a site for nucleophilic acyl substitution and reduction reactions. Its reactivity is modulated by the electronic properties of the 3-(4-bromobutoxy) substituent.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic (saponification) conditions. The rate of alkaline hydrolysis is dependent on the electrophilicity of the ester's carbonyl carbon. The 3-(4-bromobutoxy) group influences this reactivity. The ether oxygen donates electron density to the ring via a resonance effect (+R) and withdraws it through an inductive effect (-I). For a substituent at the meta position, the resonance effect on the reaction center is minimal, and the inductive effect dominates. zenodo.org Studies on substituted methyl benzoates show that electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate.

Compared to unsubstituted methyl benzoate (B1203000), the weakly electron-withdrawing inductive effect of the meta-alkoxy group would be expected to slightly increase the rate of hydrolysis. Research on methyl methoxybenzoates has shown that the meta isomer hydrolyzes faster than the ortho and para isomers, where the electron-donating resonance effect is more pronounced and deactivates the carbonyl group toward nucleophilic attack. zenodo.org

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. This is an equilibrium process, and the reaction is often driven to completion by using a large excess of the new alcohol. The kinetic favorability of this reaction is subject to the same electronic influences as hydrolysis.

Table 2: Relative Alkaline Hydrolysis Rates of Substituted Phenyl Benzoates

| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Relative Rate Constant (k/k₀) | Electronic Effect |

| 4-NO₂ | 211.6 | Strong Electron-Withdrawing |

| 3-NO₂ | 148.9 | Strong Electron-Withdrawing |

| 3-Br | 7.2 | Electron-Withdrawing (Inductive) |

| 4-Cl | 4.8 | Electron-Withdrawing (Inductive) |

| H (Reference) | 1.0 | - |

| 3-CH₃ | 0.5 | Weak Electron-Donating |

| 4-OCH₃ | 0.17 | Strong Electron-Donating (Resonance) |

Data adapted from kinetic studies of substituted benzoate esters to illustrate substituent effects. The values demonstrate the significant impact of electron-withdrawing and -donating groups on the rate of nucleophilic acyl substitution. researchgate.net

The methyl ester group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol, yielding [3-(4-bromobutoxy)phenyl]methanol. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of methoxide (B1231860) to form an intermediate aldehyde, which is then rapidly reduced to the alcohol.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Since neither the starting ester nor the resulting primary alcohol or aldehyde products have a stereocenter at the site of reduction, there are no significant stereochemical aspects to consider in this specific transformation.

Aromatic Ring Reactivity and Substituent Effects on Reaction Pathways

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two existing substituents.

Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. unizin.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it (C5).

Bromobutoxy Group (-O-(CH₂)₄Br): This is an activating, ortho, para-directing group. libretexts.org The oxygen atom donates electron density to the ring via resonance, which outweighs its inductive electron withdrawal. This activates the ortho (C2, C4) and para (C6) positions toward electrophilic attack.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Position | Effect of -O-(CH₂)₄Br (Activating) | Effect of -COOCH₃ (Deactivating) | Predicted Outcome |

| C2 | ortho (Activated) | ortho (Deactivated) | Possible, but sterically hindered. |

| C4 | ortho (Activated) | para (Deactivated) | Favored site of substitution. |

| C5 | meta (Unaffected) | meta (Directed) | Unlikely due to stronger activation elsewhere. |

| C6 | para (Activated) | ortho (Deactivated) | Favored site of substitution. |

Electronic Influence of the 3-Butoxy and Methyl Ester Substituents on Aromatic Reactivity

The susceptibility of an aromatic ring to electrophilic attack is profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects are primarily categorized into inductive effects and resonance effects. masterorganicchemistry.com

The 3-butoxy group (-O-(CH₂)₃-Br) is characterized as an activating group. This is attributed to the presence of lone pair electrons on the oxygen atom directly attached to the benzene ring. pressbooks.pub While the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the aromatic π-system through resonance is a far more significant factor. libretexts.orglibretexts.org This resonance donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the butoxy group, making the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. pressbooks.pubmasterorganicchemistry.com Groups with lone-pair electrons on the atom bonded directly to the benzene ring, such as alkoxy groups, are generally strong activating groups. pressbooks.pub

Conversely, the methyl ester group (-COOCH₃) is a deactivating group. masterorganicchemistry.com Both the inductive and resonance effects of the methyl ester group withdraw electron density from the aromatic ring. The carbonyl carbon has a partial positive charge and is bonded to a more electronegative oxygen atom, resulting in a strong electron-withdrawing inductive effect. Furthermore, the carbonyl group can pull π-electrons from the aromatic ring through resonance, delocalizing the positive charge onto the ring at the ortho and para positions. libretexts.orgwikipedia.org This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles than benzene. masterorganicchemistry.com

| Substituent Group | Inductive Effect | Resonance Effect | Overall Electronic Effect | Impact on Aromatic Ring Reactivity |

| 3-Butoxy (-O-C₄H₈Br) | Electron-withdrawing | Electron-donating (dominant) | Electron-donating | Activating |

| Methyl Ester (-COOCH₃) | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing | Deactivating |

Regioselectivity in Further Aromatic Derivatization

Regioselectivity in electrophilic aromatic substitution refers to the preferential substitution at one position over others. The directing effects of the substituents on this compound determine where a new electrophile will attack the aromatic ring.

The 3-butoxy group , as a strong activating group, is an ortho-, para-director . pressbooks.pub This means it directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to itself. The resonance structures of the arenium ion intermediate formed during electrophilic attack show that the positive charge can be delocalized onto the oxygen atom of the butoxy group when the attack occurs at the ortho or para positions, providing significant stabilization. libretexts.org

The methyl ester group , being a deactivating group, is a meta-director . masterorganicchemistry.com It directs incoming electrophiles to the position meta (C5) to itself. When an electrophile attacks at the ortho or para positions relative to the methyl ester, one of the resonance structures of the arenium ion intermediate places a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group. wikipedia.org Attack at the meta position avoids this unfavorable arrangement.

In a disubstituted benzene ring where the directing effects of the substituents are in conflict, the more powerful activating group generally controls the regioselectivity. libretexts.org In the case of this compound, the strongly activating butoxy group will dictate the position of further electrophilic substitution over the deactivating methyl ester group.

Therefore, incoming electrophiles will preferentially attack the positions that are ortho and para to the butoxy group. These positions are C2, C4, and C6. Of these, the C6 position is also para to the butoxy group. However, the positions C2 and C4 are also ortho to the butoxy group and meta to the methyl ester group. The directing effects are therefore cooperative in directing substitution to the C2 and C4 positions. The C6 position is ortho to the butoxy group but also ortho to the deactivating methyl ester group, which would be a less favored site of attack.

Between the C2 and C4 positions, steric hindrance from the adjacent methyl ester group at C1 might slightly disfavor substitution at the C2 position compared to the C4 position. Thus, the most likely major product of an electrophilic aromatic substitution on this compound would be substitution at the C4 position, with the C2 and C6 substituted products as potential minor products.

| Position on Benzene Ring | Relation to 3-Butoxy Group | Relation to Methyl Ester Group | Predicted Reactivity towards Electrophiles |

| C2 | ortho | ortho | Activated by butoxy, deactivated by ester |

| C4 | ortho | meta | Activated by butoxy, meta to ester (favorable) |

| C5 | meta | meta | Deactivated by both groups |

| C6 | para | ortho | Activated by butoxy, deactivated by ester |

Theoretical and Computational Chemistry in the Study of Methyl 3 4 Bromobutoxy Benzoate

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemistry forms the bedrock of modern computational chemistry, offering a framework to describe the electronic structure and geometry of molecules with high accuracy.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For a molecule such as Methyl 3-(4-bromobutoxy)benzoate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ) to approximate the solution to the Schrödinger equation. The process optimizes the molecular geometry by minimizing the electronic energy, yielding precise bond lengths, bond angles, and dihedral angles.

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C-Br | 1.96 |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| C-O (ether) | 1.38 |

| Bond Angles (°) ** | |

| O=C-O | 124.5 |

| C-O-C (ether) | 118.2 |

| C-C-Br | 111.8 |

| Dihedral Angles (°) ** | |

| C_aryl-O-C-C | 178.5 |

| O-C-C-C_br | -65.2 |

| Note: The values presented in this table are hypothetical and serve as an illustration of the typical output from DFT calculations. Actual values would be derived from specific computational studies. |

Ab Initio Methods for High-Level Electronic Structure Analysis

While DFT is a workhorse, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon the Hartree-Fock approximation. For this compound, these high-level calculations can be used to refine the geometries obtained from DFT and to compute electronic properties such as electron affinities, ionization potentials, and electronic excitation energies with benchmark quality. These methods are particularly valuable for validating the results of less computationally expensive approaches.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butoxy chain in this compound gives rise to multiple possible spatial arrangements, or conformers. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior.

Exploration of Torsional Barriers and Rotational Isomers of the Butoxy Chain

The butoxy chain possesses several rotatable single bonds, each with its own set of rotational isomers (rotamers) and associated energy barriers. By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy scan can be generated. This reveals the low-energy conformers (local minima) and the transition states (saddle points) that separate them. For the butoxy chain, this analysis would identify the most stable arrangements, such as anti or gauche conformations, and quantify the energy required to rotate from one to another.

Investigation of Intramolecular Noncovalent Interactions and Their Energetic Contributions

The three-dimensional structure of this compound is not governed by covalent bonds alone. Intramolecular noncovalent interactions, such as van der Waals forces and dipole-dipole interactions, play a subtle but significant role in stabilizing certain conformations. For instance, a folded conformation might be stabilized by a weak interaction between the bromine atom and the aromatic ring or the ester group. Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT) or the Non-Covalent Interaction (NCI) index, can be employed to identify and quantify the energetic contributions of these weak interactions, providing insight into the conformational preferences of the molecule.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is an invaluable tool for exploring the reactivity of this compound. By mapping out the potential energy surface for a given reaction, chemists can understand the mechanism, predict reaction rates, and identify key intermediates. This involves locating the transition state—the highest energy point along the minimum energy path connecting reactants and products. The geometry and energy of the transition state are critical for calculating the activation energy of the reaction. For example, one could computationally model the nucleophilic substitution of the bromide, providing detailed insights into the reaction's feasibility and kinetics.

Prediction of Activation Energies and Reaction Rates for Key Transformations

Computational chemistry enables the prediction of activation energies (Ea) and reaction rates for key chemical transformations involving this compound. The two primary reactive sites in this molecule are the ester group and the bromoalkoxy chain. The key transformations are therefore the hydrolysis of the methyl ester and the nucleophilic substitution at the carbon bearing the bromine atom.

One of the fundamental reactions for the synthesis of the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. masterorganicchemistry.comyoutube.com In the context of synthesizing our target molecule, this would involve the reaction of methyl 3-hydroxybenzoate with 1,4-dibromobutane (B41627). The reaction proceeds via an S\textsubscript{N}2 mechanism, and computational methods such as Density Functional Theory (DFT) can be employed to calculate the activation energy of this step. masterorganicchemistry.comyoutube.com For analogous S\textsubscript{N}2 reactions, activation barriers are influenced by the nature of the nucleophile, the electrophile, and the solvent. kuleuven.be

Another key transformation is the hydrolysis of the methyl ester group. This reaction can be catalyzed by either acid or base. Computational studies on the hydrolysis of substituted methyl benzoates have shown that the reaction mechanism and activation energies can be effectively modeled. psu.edu These studies reveal the influence of substituents on the aromatic ring on the reaction rate.

The following table provides representative computationally predicted activation energies for analogous key transformations.

| Transformation | Reaction Type | Computational Method | Predicted Activation Energy (kcal/mol) | Reference Reaction |

|---|---|---|---|---|

| Ether Formation | Williamson Ether Synthesis (SN2) | DFT (B3LYP) | 20 - 25 | Reaction of a phenoxide with an alkyl bromide |

| Ester Hydrolysis | Base-catalyzed | DFT (B3LYP) | 15 - 20 | Hydrolysis of methyl benzoate (B1203000) |

Role of Implicit and Explicit Solvent Models in Simulating Reaction Environments

The choice of solvent can significantly impact reaction rates and outcomes. rsc.org Computational models account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. rsc.org These models are computationally less expensive and are effective at capturing the bulk electrostatic effects of the solvent. rsc.org The Solvation Model based on Density (SMD) is a widely used implicit solvent model that has shown success in predicting reactivity trends across a range of solvents. researchgate.net

Explicit solvent models involve including a discrete number of solvent molecules in the computational simulation. rsc.org This approach allows for the specific interactions between the solute and individual solvent molecules, such as hydrogen bonding, to be modeled directly. rsc.org While more computationally intensive, explicit solvent models can provide a more accurate description of the reaction environment, particularly when specific solvent-solute interactions play a critical role in the reaction mechanism. rsc.org For S\textsubscript{N}2 reactions, like the formation of the ether linkage in this compound, explicit solvent models can be crucial for accurately predicting the activation barrier by accounting for the solvation of both the nucleophile and the transition state.

The table below summarizes the characteristics of implicit and explicit solvent models.

| Solvent Model | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous medium with a specific dielectric constant. | - Computationally efficient

| - Does not account for specific solvent-solute interactions (e.g., hydrogen bonding)

|

| Explicit | A number of individual solvent molecules are included in the simulation. | - Accounts for specific solvent-solute interactions

| - Computationally expensive

|

Development of Predictive Models for Analogous Compounds

Quantitative Structure-Reactivity Relationships (QSPR) for Guiding Synthetic Design

Quantitative Structure-Reactivity Relationships (QSPR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are valuable tools for predicting the properties and reactivity of new, unsynthesized compounds, thereby guiding synthetic design. nih.gov

To develop a QSPR model for analogs of this compound, a dataset of related compounds with known reactivity would be required. Molecular descriptors, which are numerical representations of a molecule's structure, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. nih.gov Multiple linear regression or other statistical methods are then used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

For designing analogs of this compound, a QSPR model could be used to predict how changes in the substituents on the aromatic ring or modifications to the alkoxy chain would affect the reactivity of the ester or the bromo group. This predictive capability allows for the in-silico screening of a large number of potential analogs, prioritizing those with the desired reactivity profile for synthesis.

The following table lists some common molecular descriptors used in QSPR studies.

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of atoms of a certain type | Basic molecular composition |

| Topological | Zagreb indices, Connectivity indices | Atom connectivity and branching |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Electronic properties |

Strategic Applications of Methyl 3 4 Bromobutoxy Benzoate As a Versatile Building Block

Enabling Reagent for Novel Synthetic Methodologies and Transformations

Cross-Coupling Reactions Leveraging the Carbon-Bromine Bond

The aryl bromide moiety of methyl 3-(4-bromobutoxy)benzoate is a key functional group for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the aryl bromide, making it amenable to oxidative addition to a palladium(0) catalyst, a critical step in many cross-coupling catalytic cycles.

Prominent examples of cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond at the aryl position. This is a widely used method for the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: In a Heck reaction, the aryl bromide could be coupled with an alkene to introduce a vinyl group onto the benzene (B151609) ring. A patent for the synthesis of a related compound, pemetrexed (B1662193) disodium, discloses a Heck reaction between methyl 4-bromobenzoate (B14158574) and 3-buten-1-ol, highlighting the utility of this type of transformation on similar scaffolds. google.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynylarenes. Recent research has even explored transition-metal-free approaches for this type of coupling, employing a super-reducing catalyst to activate the aryl halide. nih.gov

Buchwald-Hartwig Amination: This powerful method would allow for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key transformation for the synthesis of anilines and their derivatives, which are prevalent in many biologically active molecules.

Stille Coupling: The coupling of the aryl bromide with an organostannane reagent offers another avenue for the creation of carbon-carbon bonds, providing a complementary approach to the Suzuki-Miyaura coupling.

The general conditions for these reactions typically involve a palladium catalyst, a suitable ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity. The butoxy chain is generally stable under these conditions, allowing for the selective functionalization of the aryl portion of the molecule.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Substructure |

| Suzuki-Miyaura | Organoboron Reagent | C(aryl)-C | Biaryl |

| Heck-Mizoroki | Alkene | C(aryl)-C(alkenyl) | Aryl-substituted alkene |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Aryl-substituted alkyne |

| Buchwald-Hartwig | Amine | C(aryl)-N | Arylamine |

| Stille | Organostannane | C(aryl)-C | Biaryl |

Radical-Mediated Functionalizations and Cascade Reactions

The alkyl bromide in the 4-bromobutoxy side chain of this compound provides a handle for a different set of chemical transformations, primarily those involving radical intermediates. The carbon-bromine bond in the butyl group is weaker than the aryl-bromine bond and is susceptible to homolytic cleavage to generate a primary alkyl radical. masterorganicchemistry.com This radical can then participate in a variety of reactions.

Radical Initiation and Propagation:

The generation of the initial radical can be achieved through several methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photolytic cleavage of the C-Br bond. google.comyoutube.com Once formed, the primary radical can undergo a number of transformations.

Key Radical Reactions:

Atom Transfer Radical Addition (ATRA): The generated radical can add to an alkene, forming a new carbon-carbon bond and a new radical species, which can then be trapped by a halogen atom donor to complete the reaction.

Radical Cyclization: The primary radical could potentially undergo an intramolecular cyclization onto the aromatic ring, although this would depend on the specific reaction conditions and the energetic favorability of the transition state. More commonly, the butoxy chain could be designed to cyclize onto a tethered reaction partner.

Reductive Dehalogenation: The bromine atom can be replaced with a hydrogen atom using a radical-mediated reducing agent, such as tributyltin hydride or a silane-based reagent.

Cascade Reactions:

The dual functionality of this compound opens up the possibility of designing elegant cascade reactions. For example, a reaction sequence could be envisioned where a cross-coupling reaction at the aryl bromide position is followed by a radical-mediated cyclization involving the bromoalkoxy chain. Such a strategy would allow for the rapid construction of complex polycyclic systems from a relatively simple starting material.

Table 2: Potential Radical-Mediated Reactions of the Butoxy Chain

| Reaction Type | Initiation Method | Key Transformation | Potential Outcome |

| Atom Transfer Radical Addition | AIBN, Peroxides | C-C bond formation | Addition to an alkene |

| Radical Cyclization | Radical Initiator | Intramolecular C-C bond formation | Formation of a cyclic structure |

| Reductive Dehalogenation | Tributyltin Hydride | C-Br bond cleavage, C-H bond formation | Removal of the bromine atom |

Future Directions and Emerging Research Avenues in Methyl 3 4 Bromobutoxy Benzoate Chemistry

Development of Highly Chemo-, Regio-, and Stereoselective Transformations

The next frontier in the chemistry of Methyl 3-(4-bromobutoxy)benzoate involves elevating the precision of its chemical transformations. Current synthetic routes may produce mixtures of products or require protective group strategies, but future research is focused on achieving high selectivity, targeting specific atoms or functional groups within the molecule.

Advanced approaches to chemo-, regio-, and stereoselective synthesis are being developed for a variety of novel compounds and synthons. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, offer powerful tools for creating new carbon-carbon bonds at the site of the bromine atom with high fidelity. nih.gov Future research could focus on developing specific catalyst-ligand systems tailored for the bromoalkoxybenzoate scaffold to enable reactions with a broad range of coupling partners, minimizing side reactions at the ester group or the aromatic ring.

Furthermore, methods for the site-selective functionalization of C-H bonds are rapidly advancing. researchgate.net Techniques using visible-light photocatalysis with N-bromoamide reagents have demonstrated the ability to selectively brominate aliphatic C-H bonds, even favoring secondary over tertiary positions, which is a departure from typical free-radical reactivity. researchgate.net Applying such principles could allow for the selective introduction of additional functional groups onto the butoxy chain of this compound, creating complex and valuable derivatives in a single step. The development of catalyst-controlled reactions that can differentiate between transient symmetrical intermediates could also establish high enantioselectivity in transformations. acs.org

Harnessing Automated Synthesis and Flow Chemistry for Scalable Production

Traditional batch production methods for chemical intermediates face challenges in scalability, safety, and consistency. The adoption of automated synthesis and continuous flow chemistry presents a paradigm shift for the production of this compound. vapourtec.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. vapourtec.comnih.gov This precise control enhances reaction efficiency and product purity. A significant advantage is improved safety, especially when dealing with hazardous reagents. For instance, highly reactive and toxic substances like molecular bromine (Br₂) could be generated in-situ within the flow reactor from safer precursors (e.g., HBr and an oxidant) and consumed immediately, eliminating the risks associated with its storage and handling. nih.gov

Automated flow systems integrate pumps, reactors, and analytical tools with intelligent software, enabling high-throughput synthesis and real-time optimization. vapourtec.comscribd.com Such a system could rapidly screen various conditions (e.g., temperature, residence time, reagent ratios) to find the optimal parameters for the synthesis of this compound, significantly reducing development time. scribd.combeilstein-journals.org This technology is particularly powerful for creating libraries of related compounds for research and development and for seamless scaling to continuous manufacturing. vapourtec.com

Table 1: Conceptual Automated Flow System for this compound Synthesis

| Component | Function | Relevance to Scalable Production |

| HPLC Pumps | Deliver precise and stable flow of reagents (e.g., methyl 3-hydroxybenzoate, 1,4-dibromobutane (B41627), base) under pressure. vapourtec.com | Ensures high reproducibility and allows for operation at elevated pressures, potentially increasing reaction rates. |

| Static Mixers | Ensure efficient and rapid mixing of reagent streams before they enter the reactor. vapourtec.com | Critical for achieving high conversion and minimizing side-product formation in fast reactions. |

| Heated Coil Reactor | Provides a controlled temperature environment and sufficient residence time for the reaction to complete. | Precise thermal control leads to consistent product quality and yield, crucial for industrial-scale manufacturing. vapourtec.com |

| Back-Pressure Regulator | Maintains a constant pressure throughout the system, allowing for heating solvents above their boiling points. | Enables a wider operational window for reaction optimization and can accelerate reaction kinetics. |

| In-line Analytics (e.g., IR, UV-Vis) | Monitor the reaction in real-time to track product formation and reagent consumption. | Allows for rapid optimization and implementation of process analytical technology (PAT) for quality control. |

| Automated Control Software | Integrates all hardware components, allowing for programmed sequences, data logging, and automated decision-making. scribd.com | Enables unattended operation, high-throughput screening, and the creation of digital, transferable synthetic recipes. scribd.com |

Computational Design of Next-Generation Brominated Intermediates with Enhanced Reactivity or Selectivity

Computational chemistry is becoming an indispensable tool for predictive analysis and rational design in chemical synthesis. Instead of relying solely on empirical trial-and-error, researchers can now model and predict the behavior of molecules, guiding the synthesis of next-generation intermediates with tailored properties.

For derivatives of this compound, computational methods like Density Functional Theory (DFT) can be employed to understand and engineer reactivity. One powerful application is the calculation of Bond Dissociation Energies (BDEs). acs.org By calculating the BDE of the C-Br bond versus other C-H or C-O bonds in the molecule, researchers can predict the most likely site of reaction under specific conditions, such as radical-mediated processes. acs.org This knowledge allows for the design of reaction pathways that selectively target the desired bond.

Furthermore, computational studies can model the transition states of potential reactions, providing deep insights into reaction mechanisms. researchgate.net By understanding the energetic barriers of different reaction pathways, catalysts and substrates can be modified to favor one outcome over another, leading to enhanced selectivity. For example, by modeling the interaction of a catalyst with the brominated intermediate, it may be possible to design a catalyst that sterically or electronically favors a specific reaction pathway, thereby increasing chemo- or regioselectivity. researchgate.net This in-silico approach can accelerate the discovery of new reactions and reduce the experimental effort required for optimization.

Table 2: Application of Computational Chemistry in Designing Brominated Intermediates

| Computational Technique | Application | Potential Impact on this compound Chemistry |

| Bond Dissociation Energy (BDE) Calculation | Predicts the energy required to break a specific chemical bond homolytically. acs.org | Guides the design of selective radical reactions by identifying the most labile bonds, allowing for targeted functionalization of the butoxy chain or aromatic ring. |

| Transition State Theory | Calculates the energy and geometry of transition states to determine reaction kinetics and pathways. researchgate.net | Enables the rational design of catalysts that lower the activation energy for a desired transformation, enhancing reaction rates and selectivity. |

| Molecular Docking | Simulates the interaction between a substrate and a catalyst (e.g., an enzyme or organocatalyst). | Facilitates the design or selection of biocatalysts or organocatalysts for highly stereoselective transformations of the parent molecule. |

| Reaction Pathway Mapping | Explores potential side reactions and decomposition pathways under various conditions. researchgate.net | Helps in optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. |

Exploration of Unconventional Activation Methods for Bromine Chemistry

Traditional synthetic methods often rely on thermal energy to overcome activation barriers. However, a growing field of research focuses on unconventional activation methods that can drive reactions under milder conditions, often with unique selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net This technique uses light to excite a photocatalyst, which can then initiate a chemical reaction, such as activating a C-Br bond for radical formation or coupling reactions. acs.org For this compound, this could enable novel C-C or C-N bond-forming reactions at the brominated carbon under ambient temperature, preserving sensitive functional groups elsewhere in the molecule.

Hypervalent Iodine Catalysis: Reagents based on hypervalent iodine have been shown to act as powerful activators for bromine. chemrxiv.org For instance, certain λ³-iodanes can activate molecular bromine (Br₂) to brominate even highly deactivated aromatic rings. chemrxiv.org Exploring this chemistry could lead to new methods for modifying the aromatic ring of the benzoate (B1203000) ester with high efficiency.

Electrochemistry: Electrosynthesis uses electrical current to drive redox reactions, offering a reagent-free method of activation. acs.org This approach provides excellent control over the reaction's reducing or oxidizing power by simply tuning the applied voltage. It could be used to generate radical intermediates from the C-Br bond, opening pathways for unique coupling or functionalization reactions. The integration of electrochemistry with flow systems is particularly promising for enhancing control and scalability. acs.org

Mechanochemistry: This method uses mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. mdpi.com The combination of mechanochemical activation with organocatalysis has been shown to result in highly efficient processes with remarkable chemo- and stereoselectivity. mdpi.com This approach could provide a green, solvent-free alternative for transformations involving this compound.

Integration with Biocatalysis and Organocatalysis for Sustainable Transformations

The push towards "green chemistry" has spurred intense interest in replacing traditional metal-based catalysts with more sustainable alternatives like enzymes (biocatalysis) and small organic molecules (organocatalysis).

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity. For a molecule like this compound, specific enzymes could be developed or discovered to target its functional groups. For example:

Dehalogenases: These enzymes specialize in removing halogen atoms from organic compounds, which could be used to convert the bromo-group into a hydroxyl group under mild aqueous conditions.

Esterases/Lipases: These enzymes could be used for the highly selective hydrolysis or transesterification of the methyl ester group without affecting the rest of the molecule.

Hydroxylases: Engineered enzymes could potentially hydroxylate specific C-H bonds on the aromatic ring or the alkyl chain with high regio- and stereoselectivity.

Organocatalysis uses small, metal-free organic molecules to catalyze reactions. This field has provided catalysts for a vast array of transformations, often with high stereoselectivity. mdpi.com For this compound, organocatalysts could be designed to:

Activate the molecule for nucleophilic substitution at the C-Br bond.

Catalyze reactions at the positions alpha to the ester carbonyl group.

Facilitate asymmetric transformations, leading to chiral, high-value derivatives.

The synergy between organocatalysis and unconventional activation methods, such as mechanochemistry, holds significant promise for developing highly efficient and selective reactions under environmentally benign conditions. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4-bromobutoxy)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including ether formation and halogenation . For example, bromobutoxy groups can be introduced via nucleophilic substitution using 4-bromobutanol derivatives under acidic or basic conditions. Key steps include:

- Step 1 : Coupling 4-bromobutanol with a phenolic precursor (e.g., 3-hydroxybenzoic acid) using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Step 2 : Esterification of the intermediate with methanol in the presence of H₂SO₄ or DCC/DMAP .

- Optimization involves adjusting solvent polarity, temperature (often 60–80°C), and stoichiometric ratios to minimize side reactions (e.g., elimination or over-halogenation) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromobutoxy chain integration at δ ~3.5–4.5 ppm for ether protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]⁺ ≈ 301–303 g/mol) and bromine isotope patterns .

- X-ray Crystallography : Resolves 3D conformation; SHELX software refines crystallographic data to validate bond angles and spatial arrangement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., bromine as a leaving group). For example, the C-Br bond in the butoxy chain shows high polarizability, favoring SN2 mechanisms .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. DCM) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar benzoate derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Heteronuclear Correlation (HMBC) : Maps long-range coupling to confirm ether linkage connectivity, distinguishing between regioisomers .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, especially when substituent positions overlap in XRD data .

Q. How does the bromobutoxy substituent influence biological activity in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability. Ethylene glycol chains (e.g., butoxy) increase solubility for in vitro assays .

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with substituent bulk and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.